N1-Isopropyl-1H-pyrrole-1,3,4-triamine

positional isomerism pyrrole regiochemistry building block selection

Sourcing regioisomerically pure pyrrole-triamine scaffolds for medicinal chemistry often presents supply challenges. N1-Isopropyl-1H-pyrrole-1,3,4-triamine (CAS 927416-06-6) resolves this by providing a specific 1,3,4-substitution pattern, distinct from its 1,2,3-triamine isomer. This positional control enables systematic SAR studies. - Serves as a nitrogen-rich building block with three distinct nucleophilic sites for alkylation, acylation, or condensation. - Facilitates controlled evaluation of amine positioning on biological or catalytic activity when used alongside the 1,2,3-regioisomer. - Supports synthesis of complex heterocyclic systems and chelating ligand precursors.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B12862081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Isopropyl-1H-pyrrole-1,3,4-triamine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)NN1C=C(C(=C1)N)N
InChIInChI=1S/C7H14N4/c1-5(2)10-11-3-6(8)7(9)4-11/h3-5,10H,8-9H2,1-2H3
InChIKeyTWVLJWIMLBFGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Isopropyl-1H-pyrrole-1,3,4-triamine — Overview


N1-Isopropyl-1H-pyrrole-1,3,4-triamine (CAS 927416-06-6, C₇H₁₄N₄, MW 154.21 g/mol) is a substituted heterocyclic pyrrole featuring an N1-isopropyl group and three amine functionalities at positions 1, 3, and 4 . This molecular architecture positions the compound as a nitrogen-rich, multi-functional scaffold potentially relevant to medicinal chemistry and organic synthesis programs. Basic computed physicochemical properties are available (density 1.2±0.1 g/cm³, boiling point 311.6±45.0°C at 760 mmHg, refractive index 1.606) .

1
Multi-amine pyrrole scaffold for organic synthesis and medicinal chemistry building block selection
2
Positional isomer pair (1,3,4- vs 1,2,3-triamine) supports regioisomer-controlled SAR study design
3
Three nucleophilic amine sites offer multiple derivatization points for heterocyclic chemistry workflows

N1-Isopropyl-1H-pyrrole-1,3,4-triamine — Substitution Not Assumed


The immediate structural isomer N1-Isopropyl-1H-pyrrole-1,2,3-triamine (CAS 927415-07-4), which possesses the same molecular formula (C₇H₁₄N₄) and identical molecular weight (154.21 g/mol), demonstrates that repositioning amine groups on the pyrrole ring yields a chemically distinct entity . Such positional isomerism critically alters hydrogen-bonding capacity, electronic distribution, and nucleophilic reactivity [1]. Consequently, generic substitution between N1-isopropyl-pyrrole-triamine variants is not chemically valid; selection must be based on specific positional evidence when available .

Target
1,3,4-Triamine regioisomer
Amine groups at pyrrole ring positions 1, 3, and 4 define hydrogen-bond geometry and electronic distribution
Substitute
1,2,3-Triamine regioisomer
Repositioning amines to positions 1, 2, and 3 alters nucleophilic reactivity profile and intermolecular interactions
Positional isomerism prevents direct interchangeability. Substitution may shift synthetic outcome or binding behavior; require regioisomer-specific validation.

N1-Isopropyl-1H-pyrrole-1,3,4-triamine — Differentiation Evidence


1,3,4- vs 1,2,3-Triamine Positional Isomerism

Direct structural differentiation exists between N1-Isopropyl-1H-pyrrole-1,3,4-triamine (target) and N1-Isopropyl-1H-pyrrole-1,2,3-triamine (comparator). Both compounds share identical molecular formula C₇H₁₄N₄ and molecular weight 154.21 g/mol . The 1,3,4-triamine substitution pattern versus 1,2,3-triamine pattern represents a positional isomerism that alters amine group spacing, hydrogen-bond donor/acceptor geometry, and electronic properties of the pyrrole ring .

Positional isomerism
Head-to-head
1,3,4-triamine vs 1,2,3-triamine
Distinct CAS: 927416-06-6 / 927415-07-4
Same formula C₇H₁₄N₄, MW 154.21
Regioisomer identity directly controls synthetic and biological outcome
Selection must match positional requirements of intended application
positional isomerism pyrrole regiochemistry building block selection

Computed Physicochemical Properties

Computed physicochemical parameters provide baseline differentiation for procurement and handling considerations. The compound exhibits a predicted density of 1.2±0.1 g/cm³, boiling point of 311.6±45.0°C at 760 mmHg, and refractive index of 1.606 . These computed values (ACD/Labs Percepta Platform) represent the only available quantitative descriptors for this compound, as no experimentally measured data have been identified in the public domain.

Computed properties
Data to verify
Density 1.2±0.1 g/cm³
Boiling point 311.6±45.0 °C (760 mmHg)
Refractive index 1.606
Guides storage and handling; computed values carry uncertainty
Experimental validation recommended; ACD/Labs Percepta Platform estimates
physicochemical properties computed parameters handling considerations

Patent Citation Record

N1-Isopropyl-1H-pyrrole-1,3,4-triamine appears in the examiner-cited reference list of a United States Patent and Trademark Office filing (Case No. 11042634, filed January 7, 2008) [1]. The patent document, titled 'Compounds And Methods Of Use,' includes this compound among references evaluated for patentability considerations. The compound is also associated with EP3296313, a granted European patent owned by Suzhou NeuPharma Co., Ltd [2].

Patent citation
Context-dependent
USPTO Case 11042634 (2008); EP3296313 granted
May inform freedom-to-operate assessment
Cited in examiner references and owned by Suzhou NeuPharma
patent citation intellectual property prior art

N1-Isopropyl-1H-pyrrole-1,3,4-triamine — Application Scenarios


Medicinal Chemistry Scaffold Development

The 1,3,4-trisubstituted pyrrole architecture represents a validated synthetic scaffold class. Methods for constructing 1,3,4-trisubstituted pyrroles have been established via cascade reactions of aldehydes and primary amines under metal-free conditions . This compound may serve as a functionalized building block for further derivatization in medicinal chemistry programs, though no specific biological activity data for this exact compound were identified in the search.

Multi-Amine Heterocyclic Intermediate

The presence of three amine groups at distinct ring positions (1, 3, and 4) provides multiple nucleophilic sites for subsequent transformations including alkylation, acylation, and condensation reactions . This functionality may be leveraged in the synthesis of more complex heterocyclic systems or as a chelating ligand precursor in coordination chemistry.

Regioisomer-Controlled SAR Studies

The availability of both 1,3,4-triamine (target) and 1,2,3-triamine (isomer) substitution patterns enables systematic SAR exploration of how amine positioning affects biological or catalytic activity . This regioisomeric pair provides a controlled system for evaluating positional effects on target binding or reactivity, a valuable approach when optimizing lead compounds.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
1,3,4-trisubstituted pyrrole core
Derivatization and functionalization pathway review
Heterocyclic intermediate
Three nucleophilic amine sites
Synthetic transformation and chelation potential review
Regioisomer SAR studies
1,3,4- vs 1,2,3-triamine isomer pair
Positional effect on target binding or reactivity interpretation
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